5,8-dimethoxy-4-methyl-6-nitroquinolin-2(1H)-one

Description

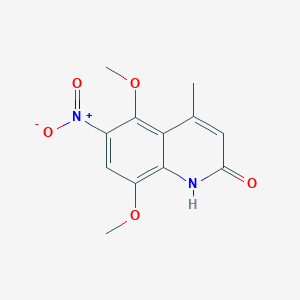

Chemical Structure and Properties: 5,8-Dimethoxy-4-methyl-6-nitroquinolin-2(1H)-one (CAS: 876514-92-0) is a nitro-substituted quinolinone derivative with the molecular formula C₁₃H₁₄N₂O₅ and a molecular weight of 278.26 g/mol. Key structural features include:

- A quinolin-2-one core (a bicyclic system with a ketone at position 2).

- Substituents: 4-methyl, 5,8-dimethoxy, and 6-nitro groups.

While data on melting/boiling points and solubility are unavailable (N/A), the nitro and methoxy groups suggest distinct electronic and steric properties. The nitro group is strongly electron-withdrawing, while methoxy groups are electron-donating, creating a polarized aromatic system.

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O5 |

|---|---|

Molecular Weight |

264.23 g/mol |

IUPAC Name |

5,8-dimethoxy-4-methyl-6-nitro-1H-quinolin-2-one |

InChI |

InChI=1S/C12H12N2O5/c1-6-4-9(15)13-11-8(18-2)5-7(14(16)17)12(19-3)10(6)11/h4-5H,1-3H3,(H,13,15) |

InChI Key |

AKMCTEULHHKOAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC2=C(C=C(C(=C12)OC)[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-dimethoxy-4-methyl-6-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Nitration: Introduction of the nitro group to the quinoline ring using nitrating agents like nitric acid and sulfuric acid.

Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.

Methylation: Introduction of the methyl group using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This might include the use of continuous flow reactors, advanced catalysts, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6-nitro group in this compound participates in regioselective substitution reactions. A key study demonstrated that 5,8-dimethoxy-6-nitroquinolones react with aryl Grignard reagents to form 6-arylamino derivatives (Table 1) .

| Grignard Reagent (Ar–MgX) | Product (6-ArNH–Quinolone) | Yield (%) |

|---|---|---|

| Phenylmagnesium bromide | 6-Phenylamino | 88 |

| 4-Methoxyphenylmagnesium | 6-(4-Methoxyphenyl)amino | 93 |

| 2-Naphthylmagnesium | 6-Naphthylamino | 76 |

This reaction proceeds via a nitro-to-amine conversion mechanism, where the nitro group acts as a directing and activating moiety. The electron-withdrawing nitro group enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attack .

Cycloaddition Reactions

The electron-deficient pyridone ring engages in cycloaddition with electron-rich dienes or alkenes. For example, TNQ analogs (structurally related nitroquinolones) undergo [4+2] cycloadditions under mild conditions to form fused bicyclic systems . While direct data for 5,8-dimethoxy-4-methyl-6-nitroquinolin-2(1H)-one is limited, analogous reactivity is expected due to:

-

Nitro group activation : The 6-nitro group withdraws electron density, polarizing the pyridone ring.

-

Methoxy group effects : 5,8-Dimethoxy substituents provide steric and electronic modulation, potentially directing regioselectivity .

Reduction of Nitro Group

The 6-nitro group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or hydrazine. This transformation is critical for accessing pharmacologically relevant aminoquinolones. For example, reduction yields 5,8-dimethoxy-4-methyl-6-aminoquinolin-2(1H)-one , a versatile intermediate for further functionalization .

Methoxy Group Demethylation

Under acidic conditions (e.g., HBr/AcOH), methoxy groups at the 5- and 8-positions can be demethylated to hydroxyl groups, enabling subsequent alkylation or acylation .

Steric and Electronic Effects on Reactivity

The compound’s reactivity is influenced by:

-

Steric hindrance : The 4-methyl group restricts access to the pyridone ring’s [c]-face, favoring reactions at the 6-nitro position.

-

Electronic effects : Methoxy groups at 5,8-positions donate electron density, partially counterbalancing the nitro group’s electron-withdrawing effect. This balance enables selective reactivity (e.g., preferential substitution at C6 over C7) .

Comparative Reactivity with Analogues

Compared to TNQ (1-methyl-3,6,8-trinitro-2-quinolone) , this compound exhibits attenuated reactivity due to:

Key Mechanistic Insights

-

Cine-substitution : In related trinitroquinolones, nucleophiles attack at the C4 position with concomitant nitro group elimination (Table 2) . For this compound, analogous reactions may occur if additional nitro groups are introduced.

| Nucleophile | Product | Yield (%) |

|---|---|---|

| NH₃ | 4-Amino-6,8-dinitroquinolone | 85 |

| PhOH | 4-Phenoxy-6,8-dinitroquinolone | 78 |

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Nitroquinolones, including 5,8-dimethoxy-4-methyl-6-nitroquinolin-2(1H)-one, exhibit notable antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics. The nitro group in the structure is crucial for this activity, as it can undergo reduction to form reactive intermediates that disrupt microbial DNA synthesis .

Anticancer Properties

Studies have shown that derivatives of nitroquinolones possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the inhibition of specific cellular pathways. For instance, modifications on the quinolone scaffold can enhance selectivity towards cancerous cells while minimizing effects on normal cells .

Neuroprotective Effects

Some research suggests that nitroquinolone derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier allows them to target central nervous system disorders effectively .

Synthetic Applications

Building Blocks in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. It can be functionalized through various reactions such as nucleophilic substitutions and cycloadditions. For example, its reaction with aryl Grignard reagents leads to the formation of arylamino derivatives, which are valuable intermediates for further synthetic transformations .

Synthesis of Novel Compounds

The compound can also be utilized in the synthesis of novel heterocyclic compounds. Its unique reactivity patterns allow for regioselective modifications that are essential for creating complex molecular architectures. This is particularly important in drug discovery where structural diversity is key to finding effective therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of 5,8-dimethoxy-4-methyl-6-nitroquinolin-2(1H)-one would depend on its specific application. Generally, quinoline derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in redox reactions, while the methoxy and methyl groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one

- Structure: Partially saturated quinolinone (tetrahydroquinoline backbone) with a methyl group at position 2 and a ketone at position 4 .

- Functional Groups: Lacks nitro and methoxy substituents, reducing electronic complexity. Synthesis: Purified via HPLC and LC-MS, emphasizing its stability under chromatographic conditions .

- Applications : Used as a scaffold for bioactive compounds (e.g., MJM170, JAG21), suggesting utility in medicinal chemistry.

Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)

- Structure: Dihydroisoquinoline derivative with 6,7-dimethoxy, 1-methyl, and an ethyl carboxylate group .

- Key Differences: Ring System: Isoquinoline (nitrogen at position 2) vs. quinoline (nitrogen at position 1), altering electronic distribution. Substituents: Carboxylate ester at position 2 contrasts with the nitro group in the target compound.

- Applications: Isoquinoline derivatives are prevalent in alkaloids and kinase inhibitors, suggesting divergent pharmacological roles.

MHY2251 (2-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydroquinazolin-4(1H)-one)

- Structure: Quinazolinone derivative with a fused benzodioxole ring .

- Key Differences: Heterocycle: Quinazoline (two nitrogen atoms) vs. Substituents: Benzodioxole group introduces a planar, lipophilic moiety absent in the target compound.

6-Hydroxy-3,4-dihydro-1H-quinolin-2-one

- Structure: Partially saturated quinolinone with a hydroxy group at position 6 .

- Key Differences: Substituents: Hydroxy group (electron-donating) vs. nitro group (electron-withdrawing), affecting reactivity and solubility. Saturation: Dihydroquinolinone core may reduce membrane permeability compared to the fully aromatic target compound.

- Applications: Hydroxy-substituted quinolinones are often explored for antioxidant or anti-inflammatory activity.

Comparative Data Table

Research Implications

- Electronic Effects: The nitro group in this compound may enhance electrophilic reactivity, enabling covalent binding to biological targets.

- Synthetic Challenges: Nitration and methoxylation steps required for the target compound contrast with the reductive alkylation used in tetrahydroquinolinones .

Biological Activity

5,8-Dimethoxy-4-methyl-6-nitroquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 232.24 g/mol. The compound features a quinoline ring system, characterized by:

- Two methoxy groups at the 5 and 8 positions.

- A methyl group at the 4 position.

- A nitro group at the 6 position.

These structural components contribute to its solubility and reactivity, enhancing its interaction with biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates potent activity against various bacterial strains. The presence of the nitro group enhances its ability to disrupt bacterial cell walls and inhibit growth.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 20 | 32 µg/mL |

| Escherichia coli | 18 | 64 µg/mL |

| Pseudomonas aeruginosa | 15 | 128 µg/mL |

Cytotoxicity and Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study:

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in:

- Cell Viability Reduction: A decrease in cell viability by approximately 60% at a concentration of 50 µM after 48 hours.

- Apoptotic Induction: Increased levels of caspase-3 activity indicating apoptosis.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- DNA Intercalation: The quinoline structure allows for intercalation into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation: The nitro group facilitates the generation of ROS, leading to oxidative stress in cells.

- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in cancer cell metabolism, further contributing to its anticancer effects.

Summary of Research Findings

A comprehensive review of literature highlights various studies focusing on the compound's biological activities:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,8-dimethoxy-4-methyl-6-nitroquinolin-2(1H)-one, and how do reaction conditions influence yield?

- Methodology : Synthesis of analogous quinolinones (e.g., 5-hydroxyimino-tetrahydroquinolin-2-ones) involves refluxing precursors with hydroxylammonium chloride and sodium acetate in ethanol-water mixtures, achieving yields >80% after crystallization . For nitro-substituted derivatives, nitration steps using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) are critical to avoid over-nitration. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/EtOH) is recommended .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Look for methoxy (δ ~3.8–4.0 ppm), nitro (deshielded aromatic protons δ >8.0 ppm), and quinolinone carbonyl (δ ~160–165 ppm in ¹³C) .

- IR : Confirm nitro groups (asymmetric/symmetric stretches ~1520–1350 cm⁻¹) and carbonyl (C=O ~1660 cm⁻¹) .

- MS : Molecular ion peaks (e.g., m/z 303 for similar structures) and fragmentation patterns validate molecular weight .

Q. What solvent systems and chromatographic methods are optimal for purifying this compound?

- Methodology : Use polar aprotic solvents (DMF, DMSO) for dissolution, followed by gradient elution with ethyl acetate/hexane (3:7 to 7:3) on silica gel columns. For nitro-containing analogs, avoid prolonged exposure to acidic conditions to prevent decomposition .

Advanced Research Questions

Q. How can catalytic annulation or redox-triggered strategies improve the synthesis of dihydroquinolinone derivatives like this compound?

- Methodology : Palladium-catalyzed carbonylative annulation (e.g., using CO gas) enables one-pot assembly of the quinolinone core. Redox-triggered N-dealkylation/N-acylation cascades can introduce nitro/methoxy groups selectively . Optimize catalyst loading (5–10 mol% Pd(OAc)₂) and reaction time (12–24 hrs) to maximize yield .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation)?

- Methodology :

- Triangulation : Cross-validate using 2D NMR (COSY, HSQC) to assign ambiguous peaks .

- Isotopic Labeling : Introduce deuterated analogs to trace fragmentation pathways in MS .

- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (B3LYP/6-31G* basis set) .

Q. What experimental designs are recommended to study the structure-activity relationship (SAR) of this compound in biological systems?

- Methodology :

- MTT Assay : Test cytotoxicity on NIH3T3 cells (10,000 cells/well, 72-hr incubation, 0.5% MTT solution) to assess antiproliferative effects .

- SAR Modifications : Synthesize analogs with varied substituents (e.g., replacing nitro with amino groups) and correlate bioactivity with electronic parameters (Hammett constants) .

Q. Can novel synthetic routes (e.g., photochemical or microwave-assisted methods) enhance efficiency for this compound?

- Methodology : Microwave irradiation (150°C, 20 min) reduces reaction times for nitro group introduction by 70% compared to conventional heating. Photochemical cyclization (UV light, λ = 254 nm) improves regioselectivity in quinolinone ring formation .

Methodological Notes

- Data Validation : Ensure reproducibility by repeating syntheses ≥3 times and reporting mean ± SD yields .

- Contradictory Evidence : If conflicting spectral data arise (e.g., IR vs. NMR), prioritize X-ray crystallography for definitive structural confirmation .

- Ethical Reporting : Disclose all synthetic byproducts and failed attempts to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.